molecular formula C21H21N3O3S B2434541 2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1207040-67-2

2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2434541
CAS RN: 1207040-67-2
M. Wt: 395.48
InChI Key: UKIHENPAAJJPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide, also known as TU-100 or Rikkunshito, is a traditional Japanese herbal medicine used for the treatment of gastrointestinal disorders. It is a mixture of ten different herbs and has been found to have various therapeutic effects. In recent years, there has been a growing interest in the scientific research application of TU-100 due to its potential as a novel therapeutic agent.

Scientific Research Applications

Organic Synthesis: Pinacol Boronic Esters

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for synthetic chemists, allowing them to access diverse chemical transformations.

Hydromethylation of Alkenes

The catalytic protodeboronation of pinacol boronic esters enables a fascinating transformation: formal anti-Markovnikov alkene hydromethylation. By pairing this process with a Matteson–CH₂–homologation, researchers can achieve selective hydromethylation of alkenes, a valuable yet previously unknown reaction. Notably, this sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Total Synthesis of Natural Products

The protodeboronation methodology finds practical application in total synthesis. For instance:

Neurotensin Receptor Type 2 (NTS2) Modulation

While not explicitly mentioned in the literature for this specific compound, the presence of a pyrazole moiety suggests potential interactions with biological targets. Researchers have identified related compounds (e.g., 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid) as selective nonpeptide NTS2 receptor ligands . Investigating the binding affinity and pharmacological effects of our compound on NTS2 could be an exciting avenue.

properties

IUPAC Name

2-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-27-19-7-3-2-6-18(19)24-21(26)23-16-10-8-15(9-11-16)13-20(25)22-14-17-5-4-12-28-17/h2-12H,13-14H2,1H3,(H,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIHENPAAJJPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

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